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Compound of Interest

Compound Name: A1AT modulator 1

Cat. No.: B12396957

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism
of action of A1AT Modulator 1, also known as GSK716. This small molecule is a potent
modulator of alpha-1 antitrypsin (A1AT), a protein implicated in the genetic disorder Alpha-1
Antitrypsin Deficiency (AATD). This document details the quantitative data associated with
GSK716, the experimental protocols used for its characterization, and visual representations of
its synthesis and mechanism.

Discovery and Development

A1AT Modulator 1 (GSK716) was identified through a sophisticated drug discovery process
initiated to find small molecules capable of correcting the misfolding of the Z variant of alpha-1
antitrypsin (Z-A1AT)[1][2][3]. The accumulation of misfolded Z-A1AT in the liver is a primary
cause of liver disease in individuals with AATD[1][3].

The discovery process began with a high-throughput screening of a DNA-encoded chemical
library to identify compounds that could bind to and stabilize Z-A1AT. This initial screening
identified a lead compound, GSK425. Through a subsequent structure-guided drug design and
medicinal chemistry campaign, GSK425 was optimized, leading to the discovery of GSK716.
This optimization resulted in an approximately 100-fold increase in potency in inhibiting Z-A1AT
polymerization.
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GSK716 was found to bind to a cryptic pocket on the A1AT protein, effectively preventing the
conformational changes that lead to pathological polymerization. This mechanism not only
blocks the formation of harmful polymers but also promotes the secretion of functional,
monomeric A1AT from cells.

Quantitative Data

GSK716 has been characterized by several key quantitative metrics that underscore its
potency and efficacy as an ALAT modulator. The following tables summarize the available data.
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Value
Parameter (pKilpIC50/pE Value (Molar) Description Reference
C50)
Binding Affinity
(PKD)
High-affinity
binding to the
to Z-A1AT 8.5+0.12 3.16 nM
target mutant
protein.
Demonstrates
over 50-fold
to M-A1AT (Wild- selectivity for the
6.8 +0.18 158 nM
Type) mutant Z-A1AT
over the wild-
type protein.
Inhibition of
Polymerization
(pIC50)
Potent inhibition
of Z-A1AT
in vitro 8.3 5.01 nM o
polymerization in
a cell-free assay.
Inhibition of
) intracellular
in CHO-TET-ON-
6.3+0.23 501 nM polymer
Z-A1AT cells L
formation in a
cellular model.
Inhibition of
intracellular
in iPSC-derived polymer
6.4 £0.45 398 nM

hepatocytes

formation in a
patient-derived

cell model.
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Increased
Secretion
(PEC50)
Potentiation of
) monomeric Z-
in CHO-TET-ON- )
6.2 +0.23 631 nM A1AT secretion
Z-A1AT cells
from a cellular
model.
Potentiation of
monomeric Z-
in iPSC-derived A1AT secretion
6.5 +0.37 316 nM

hepatocytes

from a patient-
derived cell

model.

Note: pKD/pIC50/pEC50 values are the negative logarithm of the molar concentration

(KD/IC50/EC50).

Pharmacokinetic Properties in a Transgenic Mouse Model:

Parameter

Dosing

Observation Reference

Increased Secretion of
Z-A1AT

100 mg/kg, three
times a day for 20

days

Seven-fold increase in
circulating monomeric
Z-Al1AT in plasma.

Liver Polymer

Clearance

100 mg/kg, three
times a day for 20
days

No observable
clearance of pre-
existing hepatic
inclusions within the

study period.

Synthesis Pathway

The synthesis of A1AT Modulator 1 (GSK716) is detailed in patent W0O2019/243841A1. The
following diagram outlines a plausible synthetic route based on the information provided in the
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patent and general organic chemistry principles.

Starting Materials Intermediate Steps
Final Product
A Multi-step modification Intermediate 1
2-Oxindole d (Indole derivative) Amide Coupling

g GSK716
(A1AT Modulator 1)

Protection & Activation > Intermediate 2

(S)-2-aminopentan-1-ol (Chiral amine)

Click to download full resolution via product page
A plausible synthetic pathway for GSK716.

Signaling Pathway and Mechanism of Action

GSK716 acts as a pharmacological chaperone, directly binding to the misfolded Z-A1AT
protein. This binding event stabilizes the protein in a conformation that is less prone to
polymerization, thereby facilitating its proper folding and subsequent secretion from the
endoplasmic reticulum of hepatocytes.
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Mechanism of action of GSK716 on Z-A1AT.

Experimental Protocols

The characterization of GSK716 involved a series of robust in vitro and cell-based assays.
Below are detailed methodologies for key experiments.

Z-A1AT Polymerization Inhibition Assay (in vitro)

Objective: To quantify the ability of a compound to inhibit the polymerization of purified Z-A1AT.

Methodology:

o Protein Preparation: Purified Z-A1AT is incubated at 37°C to induce polymerization.
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e Compound Incubation: Test compounds, such as GSK716, are added at various
concentrations to the Z-A1AT solution prior to incubation.

» Quantification of Polymers: After a set incubation period (e.g., 72 hours), the amount of Z-
A1AT polymer is quantified using a polymer-specific monoclonal antibody (e.g., 2C1) in an
immunoassay format, such as a Time-Resolved Fluorescence Resonance Energy Transfer
(TR-FRET) assay.

o Data Analysis: The percentage of inhibition is calculated relative to a vehicle control, and the
IC50 value is determined by fitting the data to a dose-response curve.

Cellular Assay for Z-A1AT Polymer Formation and
Secretion

Objective: To assess the effect of a compound on intracellular Z-A1AT polymer levels and the
secretion of monomeric A1AT in a cellular context.

Methodology:

o Cell Culture: A cell line engineered to express Z-A1AT, such as CHO-TET-ON-Z-A1AT cells
or iPSC-derived hepatocytes from an AATD patient, is used.

e Compound Treatment: Cells are treated with varying concentrations of the test compound.

¢ Induction of Z-A1AT Expression: Expression of Z-A1AT is induced (e.g., with doxycycline in a
TET-ON system).

o Quantification of Intracellular Polymers: After a suitable incubation period, cells are fixed,
permeabilized, and stained with a polymer-specific antibody. The polymer load is then
quantified using immunofluorescence microscopy and image analysis.

o Quantification of Secreted A1AT: The cell culture medium is collected, and the concentration
of secreted monomeric A1AT is measured using an ELISA.

» Data Analysis: IC50 values for polymer inhibition and EC50 values for secretion
enhancement are calculated from dose-response curves.
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Cellular Assay Workflow
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Workflow for cellular ALAT modulation assays.

Conclusion

A1AT Modulator 1 (GSK716) represents a significant advancement in the development of
small molecule correctors for Alpha-1 Antitrypsin Deficiency. Its discovery through a
combination of high-throughput screening and structure-based drug design has yielded a
potent and selective molecule that effectively addresses the underlying protein misfolding
defect of Z-A1AT. The detailed quantitative data and experimental protocols provided in this
guide offer a comprehensive resource for researchers in the field of AATD and drug
development. Further investigation into the long-term efficacy and safety of GSK716 and
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similar modulators is crucial for their potential translation into clinical therapies for patients with
this debilitating genetic disorder.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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